molecular formula C41H53O3P B12890389 (1R)-Dicyclohexyl(2'-((3,5-dimethoxybenzyl)oxy)-5,5',6,6',7,7',8,8'-octahydro-[1,1'-binaphthalen]-2-yl)phosphine

(1R)-Dicyclohexyl(2'-((3,5-dimethoxybenzyl)oxy)-5,5',6,6',7,7',8,8'-octahydro-[1,1'-binaphthalen]-2-yl)phosphine

Cat. No.: B12890389
M. Wt: 624.8 g/mol
InChI Key: IIYKSLWDDNBPKW-UHFFFAOYSA-N
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Description

(1R)-Dicyclohexyl(2’-((3,5-dimethoxybenzyl)oxy)-5,5’,6,6’,7,7’,8,8’-octahydro-[1,1’-binaphthalen]-2-yl)phosphine: R-DTBM-BINAP , is a chiral phosphine ligand. Its chemical formula is C80H104O4P2, and it has a molecular weight of 1191.63 g/mol. The compound appears as white to yellow powder and is air-sensitive, requiring cold storage .

Preparation Methods

Synthetic Routes: R-DTBM-BINAP can be synthesized through various methods. One common approach involves the condensation of 2,2’-dihydroxy-1,1’-binaphthalene with 3,5-dimethoxybenzyl chloride, followed by reaction with dicyclohexylphosphine. The resulting compound undergoes purification steps to obtain the desired product.

Industrial Production: While R-DTBM-BINAP is primarily used in research and catalysis, its industrial production methods are not widely documented. Researchers often prepare it in the laboratory for specific applications.

Chemical Reactions Analysis

Reactivity: R-DTBM-BINAP serves as a versatile ligand in asymmetric catalysis. It participates in various reactions, including:

    Hydrogenation: It facilitates enantioselective hydrogenation of unsaturated substrates.

    Hydroformylation: R-DTBM-BINAP-based rhodium complexes catalyze hydroformylation reactions.

    Asymmetric Allylation: It promotes allylic substitutions with high enantioselectivity.

Common Reagents and Conditions:

    Hydrogenation: Rhodium or iridium complexes with R-DTBM-BINAP as the ligand, hydrogen gas, and suitable solvents.

    Hydroformylation: Rhodium catalysts, carbon monoxide, and hydrogen.

    Allylation: Palladium or rhodium catalysts, allylic substrates, and base.

Major Products: The major products depend on the specific reaction. For instance, in hydrogenation, R-DTBM-BINAP contributes to the formation of chiral alcohols or amines.

Scientific Research Applications

R-DTBM-BINAP finds applications in:

    Asymmetric Synthesis: It enables the synthesis of chiral compounds with high enantioselectivity.

    Catalysis: Used in various catalytic processes, including hydrogenation, hydroformylation, and allylation.

    Medicinal Chemistry: Its chiral properties make it valuable for drug development.

Mechanism of Action

The exact mechanism by which R-DTBM-BINAP exerts its effects depends on the specific reaction. Generally, it coordinates with metal catalysts, influencing their reactivity and selectivity. Molecular targets and pathways vary based on the catalytic process.

Properties

Molecular Formula

C41H53O3P

Molecular Weight

624.8 g/mol

IUPAC Name

dicyclohexyl-[1-[2-[(3,5-dimethoxyphenyl)methoxy]-5,6,7,8-tetrahydronaphthalen-1-yl]-5,6,7,8-tetrahydronaphthalen-2-yl]phosphane

InChI

InChI=1S/C41H53O3P/c1-42-32-25-29(26-33(27-32)43-2)28-44-38-23-21-30-13-9-11-19-36(30)40(38)41-37-20-12-10-14-31(37)22-24-39(41)45(34-15-5-3-6-16-34)35-17-7-4-8-18-35/h21-27,34-35H,3-20,28H2,1-2H3

InChI Key

IIYKSLWDDNBPKW-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=CC(=C1)COC2=C(C3=C(CCCC3)C=C2)C4=C(C=CC5=C4CCCC5)P(C6CCCCC6)C7CCCCC7)OC

Origin of Product

United States

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